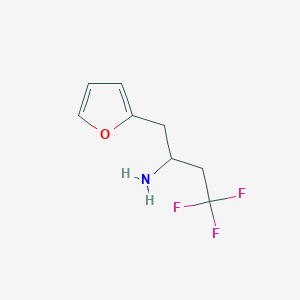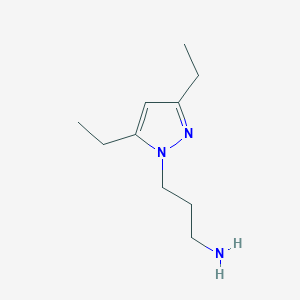![molecular formula C10H16Cl2N4O B1471965 2-(4-Morpholinyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin dihydrochlorid CAS No. 1864052-71-0](/img/structure/B1471965.png)
2-(4-Morpholinyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin dihydrochlorid
Übersicht
Beschreibung
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N4O and its molecular weight is 279.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Diese Verbindung wurde bei der Entwicklung und Synthese neuer Serien von Pyrrolo[2,3-d]pyrimidin-Derivaten verwendet, die vielversprechende Ergebnisse in In-vitro-Antikrebsstudien gezeigt haben . Diese Derivate wurden gegen verschiedene menschliche Krebszelllinien getestet, darunter MCF7, A549, HCT116, PC3, HePG2, PACA2 und BJ1 . Einige dieser Verbindungen haben signifikante zytotoxische Wirkungen gezeigt, insbesondere gegen die MCF7-Zelllinie .
Molekular-Docking-Studien
Molekular-Docking-Studien wurden mit diesen Verbindungen durchgeführt und ergaben vielversprechende Bindungsaffinitäten gegen das Bcl2-Anti-Apoptose-Protein . Dies deutet auf mögliche Anwendungen bei der Entwicklung gezielter Therapien für Krebserkrankungen hin, bei denen Bcl2 überexprimiert ist .
Genexpressionsstudien
Es wurde festgestellt, dass diese Verbindungen die Expression mehrerer Gene beeinflussen, die an der Entstehung von Krebs beteiligt sind . So wurden P53, BAX, DR4 und DR5 in behandelten MCF7-Zellen hochreguliert, während Bcl2, Il-8 und CDK4 herunterreguliert wurden .
Induktion der Apoptose
Es wurde festgestellt, dass die Verbindung Apoptose in Krebszellen induziert . Dies ist ein kritischer Mechanismus für die Eliminierung von Krebszellen, und die Fähigkeit, Apoptose zu induzieren, ist ein wünschenswertes Merkmal bei potenziellen Antikrebsmedikamenten .
Zellzyklusarrest
Es wurde festgestellt, dass die Verbindung in MCF7-Zellen einen Zellzyklusarrest in der G1/S-Phase verursacht . Dies kann die Proliferation von Krebszellen stoppen und einen weiteren möglichen Wirkmechanismus für Antikrebstherapien bieten .
Entwicklung von gezielten Kinase-Inhibitoren
Die Verbindung wurde bei der Entwicklung potenterer und effektiverer gezielter Kinase-Inhibitoren (TKIs) verwendet . Diese TKIs haben signifikante Aktivität gegen EGFR-, Her2-, VEGFR2- und CDK2-Enzyme gezeigt , was auf mögliche Anwendungen bei der Behandlung von Krebserkrankungen hindeutet, bei denen diese Kinasen beteiligt sind .
Induktion von proapoptotischen Proteinen
Es wurde festgestellt, dass die Verbindung die Aktivität der proapoptotischen Proteine Caspase-3 und Bax erhöht . Dies deutet auf mögliche Anwendungen bei der Entwicklung von Therapien hin, die die Apoptose in Krebszellen fördern .
Herunterregulierung von antiapoptotischen Proteinen
Es wurde festgestellt, dass die Verbindung die Aktivität des antiapoptotischen Proteins Bcl2 verringert . Dies könnte möglicherweise die Wirksamkeit von Therapien verbessern, die darauf abzielen, Apoptose in Krebszellen zu induzieren .
Wirkmechanismus
Target of Action
The primary targets of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cellular signaling pathways that regulate cell growth, survival, and proliferation .
Mode of Action
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride interacts with its kinase targets by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular functions .
Biochemical Pathways
The compound’s inhibition of kinases affects several biochemical pathways. For instance, the inhibition of EGFR, Her2, and VEGFR2 disrupts the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation . Similarly, the inhibition of CDK2 affects the cell cycle, potentially leading to cell cycle arrest .
Result of Action
The inhibition of kinases by 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride leads to several molecular and cellular effects. For instance, it can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can lead to an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2 .
Biochemische Analyse
Biochemical Properties
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions .
Cellular Effects
The effects of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, it can alter the phosphorylation state of key signaling proteins, thereby modulating their activity and the downstream effects on gene expression . This can lead to changes in cellular metabolism and other critical cellular processes.
Molecular Mechanism
At the molecular level, 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which these enzymes are involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular functions and potential damage to tissues . Understanding the dosage effects is crucial for determining the therapeutic window of the compound.
Metabolic Pathways
4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. These interactions can affect metabolic flux and the levels of specific metabolites within the cell . By modulating these pathways, the compound can influence overall cellular homeostasis and function.
Transport and Distribution
The transport and distribution of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its localization to particular cellular compartments . This distribution is essential for its interaction with target biomolecules and the subsequent biochemical effects.
Subcellular Localization
The subcellular localization of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride is an important aspect of its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its activity and the specific biochemical pathways it affects.
Eigenschaften
IUPAC Name |
4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.2ClH/c1-3-15-4-2-14(1)10-12-6-8-5-11-7-9(8)13-10;;/h6,11H,1-5,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEBVVUNKVNPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CNCC3=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-2-cyclopropyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B1471883.png)
![2-cyclopropyl-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1471884.png)




![1,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1471894.png)
![2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1471899.png)

![2-[(Cyclopropylamino)methyl]-4-fluorophenol](/img/structure/B1471902.png)



